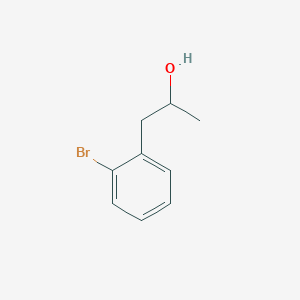

1-(2-Bromophenyl)propan-2-ol

CAS No.: 210408-48-3

Cat. No.: VC4848511

Molecular Formula: C9H11BrO

Molecular Weight: 215.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210408-48-3 |

|---|---|

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 |

| IUPAC Name | 1-(2-bromophenyl)propan-2-ol |

| Standard InChI | InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |

| Standard InChI Key | RJKPOWPTZRARKB-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=CC=C1Br)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(2-Bromophenyl)propan-2-ol (CAS 7073-69-0) is defined by the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The compound features a propan-2-ol backbone substituted at the second carbon with a 2-bromophenyl group. Its IUPAC name, 2-(2-bromophenyl)propan-2-ol, reflects this substitution pattern, though nomenclature variations exist in literature.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Physical State | Colorless to slightly yellow liquid | |

| Solubility | Sparingly soluble in water; miscible with organic solvents |

Structural Analysis

The compound’s structure is characterized by:

-

A tertiary alcohol group at the second carbon of the propane chain.

-

A bromine atom at the ortho position of the phenyl ring, inducing steric and electronic effects.

-

Planar aromatic system with delocalized π-electrons, modified by the electron-withdrawing bromine substituent.

Spectroscopic data (e.g., ¹H NMR, IR) would typically show:

-

A singlet for the two equivalent methyl groups adjacent to the hydroxyl (δ ~1.5 ppm).

-

Aromatic protons in the δ 7.2–7.8 ppm range, split due to meta coupling from bromine .

Synthesis and Production

Table 2: Hypothetical Synthetic Optimization Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Aluminum chloride (Lewis acid) |

| Temperature | 0–25°C |

| Solvent | Anhydrous dichloromethane |

| Yield Optimization | Controlled stoichiometry, inert atmosphere |

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions under basic conditions, enabling aryl functionalization. For example:

This reactivity is critical for generating derivatives in medicinal chemistry .

Oxidation and Reduction

-

Oxidation: Forms 2-(2-bromophenyl)propan-2-one (ketone derivative) using agents like KMnO₄.

-

Reduction: Further reduction of the ketone could yield fully saturated analogs, though this is less common.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Antimicrobial agents: Brominated aromatics exhibit activity against Gram-positive bacteria .

-

Chiral ligands: The tertiary alcohol structure aids in asymmetric catalysis.

Material Science

Its bromine content contributes to flame-retardant polymers, though specific studies require deeper exploration.

Biological Activity and Mechanisms

Enzymatic Interactions

While direct biological data are scarce, structural analogs demonstrate:

-

CYP450 modulation: Bromine’s electronegativity may influence enzyme binding pockets.

-

Antiproliferative effects: Observed in related bromophenyl compounds at IC₅₀ values of 50–100 µM .

| Hazard | GHS Symbol | Precautionary Measures |

|---|---|---|

| Corrosive | GHS05 | Use gloves, eye protection |

| Combustible | GHS02 | Store away from ignition sources |

Exposure Management

-

Inhalation: Move to fresh air; seek medical attention if symptoms persist.

Recent Advances and Future Directions

Recent studies highlight its potential in:

-

Green chemistry: Solvent-free synthesis to reduce environmental impact.

-

Drug delivery systems: Functionalization for improved bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume